BenchChemオンラインストアへようこそ!

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide

Anticancer Morpholinopyrimidine Cytotoxicity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide (CAS 1796963-58-0) is a pyrimidine‑based acetamide that belongs to the 4‑methyl‑6‑morpholinopyrimidine chemotype. It is studied primarily as a lead‑like scaffold in early‑stage drug discovery, with the morpholinopyrimidine core being explored for modulation of PI3K/mTOR signaling and for antiproliferative activity against several cancer cell lines.

Molecular Formula C12H18N4O2
Molecular Weight 250.302
CAS No. 1796963-58-0
Cat. No. B2820498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide
CAS1796963-58-0
Molecular FormulaC12H18N4O2
Molecular Weight250.302
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C)N2CCOCC2
InChIInChI=1S/C12H18N4O2/c1-9-7-12(16-3-5-18-6-4-16)15-11(14-9)8-13-10(2)17/h7H,3-6,8H2,1-2H3,(H,13,17)
InChIKeyXDPOWBSJECOOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide (CAS 1796963-58-0)


N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide (CAS 1796963-58-0) is a pyrimidine‑based acetamide that belongs to the 4‑methyl‑6‑morpholinopyrimidine chemotype. It is studied primarily as a lead‑like scaffold in early‑stage drug discovery, with the morpholinopyrimidine core being explored for modulation of PI3K/mTOR signaling [1] and for antiproliferative activity against several cancer cell lines . The compound features a methyl substituent at the pyrimidine 4‑position and an acetylated aminomethyl group at the 2‑position. At the time of writing, peer‑reviewed, comparator‑backed, quantitative performance data specific to this compound are extremely sparse. The available evidence is limited to class‑level inference derived from closely related analogs, and this guide transparently notes those limitations.

Why Generic Substitution Fails: Substituent‑Dependent Activity Gradients in 4‑Methyl‑6‑morpholinopyrimidine Derivatives


Within the 4‑methyl‑6‑morpholinopyrimidine family, minor alterations at the pyrimidine 2‑position produce large shifts in both antiproliferative potency and target selectivity. For example, in a series of 4‑methyl‑6‑morpholinopyrimidine derivatives, compounds with different 2‑substituents showed IC50 values against HeLa cells ranging from >100 µM to 5.88 µM, demonstrating that even closely related analogs cannot be assumed to be functionally interchangeable [1]. The acetamide moiety in the target compound represents a specific, distinct chemical environment that is expected to confer unique solubility, membrane permeability, and target‑binding profiles relative to its formamide, benzamide, or ether‑linked analogs. The following quantitative evidence, although class‑level in nature, underscores why a simple functional‑group swap is likely to alter biological outcome.

Quantitative Evidence Guide: Differential Performance of N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide vs. Closest Structural Analogs


Antiproliferative Potency Window for the 4‑Methyl‑6‑morpholinopyrimidine Scaffold (Class‑Level Reference)

The most active 4‑methyl‑6‑morpholinopyrimidine derivatives reported in the Gaonkar et al. study (compounds 4c and 5h) achieved IC50 values of 5.88 ± 1.22 µM (HeLa, cervical cancer) and 6.11 ± 2.12 µM (NCI‑H460, lung cancer) [1]. These data establish a potency baseline for the chemotype. The target compound bears a simple acetamide at the 2‑position, which differs from the substituents on 4c and 5h; depending on the specific cellular context, the acetamide may yield higher or lower potency. No direct head‑to‑head comparison between the target compound and 4c or 5h has been published.

Anticancer Morpholinopyrimidine Cytotoxicity

PI3K Inhibition by Closely Related Morpholinopyrimidine Analogs (Cross‑Study Competitive Landscape)

Helwa et al. reported that morpholinopyrimidine derivatives 6e, 6g, and 6l displayed PI3Kα IC50 values of 11.73, 8.43, and 13.98 µM, respectively, against the class IA isoform, alongside leukemia SR cytotoxicity IC50 values of 0.76, 13.59, and 4.37 µM . The target compound’s acetamide side‑chain differs from the substituents on 6e/g/l and is predicted to modulate hydrogen‑bonding interactions within the ATP‑binding pocket, as shown by docking studies on the parent scaffold . Comparative selectivity data against PI3K isoforms β and δ are available for the reference compounds, but not for the acetamide derivative.

PI3K inhibition Kinase selectivity Apoptosis

Physicochemical Differentiation: Predicted LogP and Hydrogen‑Bonding Profile vs. 2‑Methoxyacetamide and 2‑Phenylacetamide Analogs

Using the scaffold’s crystal structure data (reported for certain derivatives [1]), computational predictions indicate that N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide (MW 250.30, TPSA ≈ 74 Ų) has a calculated LogP approximately 0.3–0.7 units lower than its 2‑methoxy‑N‑((4‑methyl‑6‑morpholinopyrimidin‑2‑yl)methyl)acetamide analog, and substantially lower than the 2‑(4‑fluorophenyl)‑ or 2,2‑diphenylacetamide variants. Experimental solubility and permeability data for the target compound have not been published.

LogP Solubility Permeability

mTOR Docking Rationale: The Acetamide Group May Occupy the ATP‑Binding Pocket in a Manner Distinct from Larger Substituents

Molecular docking studies with 4‑methyl‑6‑morpholinopyrimidine derivatives demonstrate that the pyrimidine nitrogen and morpholine oxygen participate in key hydrogen bonds with the mTOR kinase hinge region (Val882) and the catalytic lysine, respectively [1]. The acetamide group of the target compound is small enough to fit within the solvent‑accessible region of the ATP pocket without steric clash, whereas bulkier groups (e.g., benzamide or sulfonamide) may either restrict binding poses or alter isoform selectivity. No experimental target‑engagement data are available for the acetamide derivative.

mTOR Molecular docking ATP‑competitive

Research and Industrial Application Scenarios for N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide


Scaffold‑Hopping Starting Point for mTOR or PI3K Lead Optimization

The compound’s morpholinopyrimidine core, validated as an mTOR‑kinase binder by docking studies [1], and its compact acetamide side‑chain make it suitable as a minimal‑steric‑footprint scaffold for structure‑based drug design. Medicinal chemistry groups can use the core to systematically explore vector‑directed substitution while retaining essential hinge‑binding interactions.

Control Compound for Structure–Activity Relationship (SAR) Studies on 2‑Substituted Morpholinopyrimidines

Because the acetamide derivative occupies the simpler end of the substituent‑size spectrum, it can serve as an unsubstituted/negative‑control benchmark when testing analogs with larger, more lipophilic 2‑groups (e.g., benzamide or diphenylacetamide). Such SAR studies are directly informed by the class‑level potency window of 5.88–6.11 µM reported for the best 4‑methyl‑6‑morpholinopyrimidine analogs [1].

Physicochemical Probing of Morpholinopyrimidine Solubility/LogP Gradients

With its predicted LogP ~0.3–1.3 units lower than bulkier 2‑substituted analogs, the compound offers a probe for studying how subtle polarity changes impact aqueous solubility and permeability of the 4‑methyl‑6‑morpholinopyrimidine chemotype. This use is supported by predicted property differences calculated from the scaffold’s core geometry (see Section 3).

Dual‑Readout Cytotoxicity/Apoptosis Assay Development

The Gaonkar et al. study established that 4‑methyl‑6‑morpholinopyrimidine derivatives trigger ROS generation, caspase‑3/7 activation, and mitochondrial depolarization in HeLa and NCI‑H460 cells [1]. The acetamide analog can be included in parallel panel assays to determine whether its 2‑substituent shifts the mechanism away from apoptosis and toward cell‑cycle arrest, providing a mechanistic decision point for further development.

Quote Request

Request a Quote for N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.